molecular formula C19H17F2N3O3S B5956521 1-cyclopropyl-N~3~-(4,5-dimethyl-1,3-thiazol-2-yl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide

1-cyclopropyl-N~3~-(4,5-dimethyl-1,3-thiazol-2-yl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide

Cat. No.: B5956521
M. Wt: 405.4 g/mol
InChI Key: CCWXBUSBLDEFTM-UHFFFAOYSA-N
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Description

This compound is a 4-oxo-1,4-dihydroquinoline-3-carboxamide derivative characterized by a cyclopropyl group at position 1, fluorine atoms at positions 6 and 7, a methoxy group at position 8, and a 4,5-dimethyl-1,3-thiazol-2-yl substituent at the N3-carboxamide position. Its molecular formula is C₁₈H₁₅F₂N₃O₃S, with a molecular weight of 391.392 g/mol .

Properties

IUPAC Name

1-cyclopropyl-N-(4,5-dimethyl-1,3-thiazol-2-yl)-6,7-difluoro-8-methoxy-4-oxoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O3S/c1-8-9(2)28-19(22-8)23-18(26)12-7-24(10-4-5-10)15-11(16(12)25)6-13(20)14(21)17(15)27-3/h6-7,10H,4-5H2,1-3H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWXBUSBLDEFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-cyclopropyl-N~3~-(4,5-dimethyl-1,3-thiazol-2-yl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxamide is a novel synthetic molecule with potential biological activity. This article delves into its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Structure

The compound features a complex structure that includes a cyclopropyl group, a thiazole moiety, and a quinoline derivative. Its molecular formula is C18_{18}H19_{19}F2_2N3_3O3_3S.

Table 1: Structural Components

ComponentDescription
CyclopropylA three-membered carbon ring
ThiazoleA five-membered heterocyclic ring
QuinolineA bicyclic structure with nitrogen
DifluoroTwo fluorine atoms attached
MethoxyA methoxy group (-OCH3_3)

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The thiazole ring's electron-withdrawing nature enhances the compound's ability to disrupt microbial cell membranes.

Anticancer Properties

The compound has shown promising results in vitro against various cancer cell lines. Studies suggest that the presence of the thiazole and quinoline components may contribute to its cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of similar thiazole derivatives, the following results were noted:

  • Compound A (similar structure): IC50_{50} = 1.61 µg/mL against Jurkat cells.
  • Compound B (reference drug doxorubicin): IC50_{50} = 0.5 µg/mL.

These findings suggest that modifications to the thiazole ring can enhance anticancer activity.

The proposed mechanism involves the inhibition of key enzymes in cancer cells and microbial organisms. The quinoline moiety is believed to interfere with DNA replication processes, while the thiazole component may enhance cellular uptake.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole and quinoline rings can lead to variations in potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methyl substitution on thiazoleIncreased cytotoxicity
Fluorine substitution on quinolineEnhanced antimicrobial activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights structural and functional distinctions between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₁₈H₁₅F₂N₃O₃S 1-Cyclopropyl, 6,7-difluoro, 8-methoxy, N3-(4,5-dimethylthiazol-2-yl) 391.392 Enhanced lipophilicity due to fluorine; thiazole may improve target binding
N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47) C₂₇H₃₆N₂OS 4-Thioxo, N3-(3,5-dimethyladamantyl), 1-pentyl 436.65 Thioxo group increases electron density; adamantyl enhances metabolic stability
3-Hydroxy-N-(4-oxo-2-phenyl-1,3-thiazinan-3-yl)-8-(trifluoromethyl)quinoline-2-carboxamide C₂₀H₁₅F₃N₃O₃S 8-Trifluoromethyl, N-(2-phenylthiazinan-3-yl) 452.41 Trifluoromethyl improves membrane permeability; thiazinan modulates solubility
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) C₂₆H₃₅N₃O₂ Naphthyridine core, N3-(3,5-dimethyladamantyl) 421.58 Expanded aromatic system (naphthyridine) may enhance intercalation properties

Key Structural and Functional Insights:

Fluorine vs. Non-Fluorinated Analogs: The target compound’s 6,7-difluoro substituents likely enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs like compound 42.

Thiazole vs. Adamantyl/Thiazinan Substituents : The 4,5-dimethylthiazol-2-yl group in the target compound may facilitate π-π stacking or hydrogen bonding with biological targets, whereas adamantyl (compound 47) or thiazinan (compound 113a–j) groups prioritize steric bulk or solubility modulation .

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